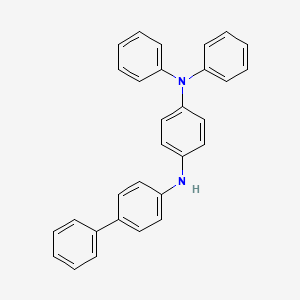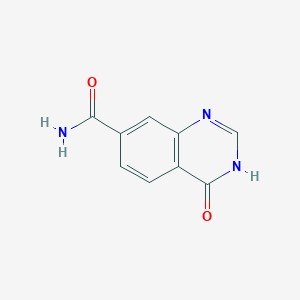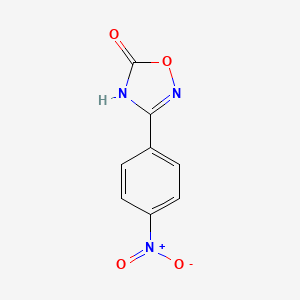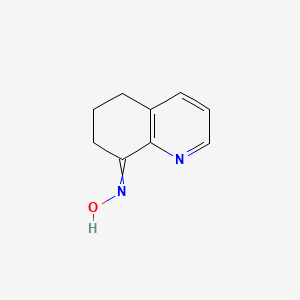
N-联苯-4-基-N',N'-二苯基-苯-1,4-二胺
描述
“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is primarily used as a hole transport material in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices . It has been investigated for its use in other electronic applications, such as organic field-effect transistors (OFETs) and organic photodetectors .
Synthesis Analysis
The synthesis of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” can be achieved from 4-Bromotriphenylamine and 4-Aminobiphenyl .Molecular Structure Analysis
The molecular formula of “N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” is C30H24N2 . The molecular weight is 412.52 .Chemical Reactions Analysis
“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” exhibits red-shifted absorption compared to their carbazole analogues .Physical And Chemical Properties Analysis
“N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine” has a boiling point of 593.2±43.0 °C (Predicted) and a density of 1.172±0.06 g/cm3 (Predicted) . It is soluble in chloroform, dichloromethane, and toluene .科学研究应用
材料科学和有机电子学中的应用
N-联苯-4-基-N',N'-二苯基-苯-1,4-二胺及其相关化合物因其在材料科学中的应用而受到广泛研究,特别是在有机电子学的发展中。该化合物的独特结构特性使其成为有机发光二极管 (OLED) 和其他光电器件的合适候选者。
塑料闪烁体:该化合物因其增强基于聚甲基丙烯酸甲酯(辐射探测技术中的关键组件)的塑料闪烁体的闪烁特性而备受关注。引入各种发光染料,包括 N-联苯-4-基衍生物,已显示出可以在热、光和辐射损伤条件下提高这些材料的效率和稳定性 (Salimgareeva & Kolesov, 2005).
OLED 应用:由于该化合物具有作为发光激活剂的能力,因此已被确定为 OLED 应用的潜在材料。研究表明,将此类分子纳入 OLED 结构中可以改善电致发光特性和器件性能,使其成为未来“无金属”红外发射器和其他光电器件发展的有吸引力的选择 (Squeo & Pasini, 2020).
环境研究
N-联苯-4-基-N',N'-二苯基-苯-1,4-二胺衍生物在环境中的存在及其影响,特别是与持久性有机污染物 (POP) 的关系,一直是研究的主题。这些研究旨在了解此类化合物的环境分布、生物蓄积和潜在毒理作用。
存在于澳大利亚污水污泥中:对从澳大利亚废水处理厂的污水污泥中多溴二苯醚 (PBDE) 和多溴联苯 (PBB) 的出现进行的研究揭示了这些化合物的显着水平。这项工作强调了在将污水污泥用于土地利用时需要对 PBDE 进行彻底的风险评估,这间接关系到相关有机化合物的环境监测 (Clarke et al., 2008).
有机化学和合成
N-联苯-4-基-N',N'-二苯基-苯-1,4-二胺在有机合成中的用途已在各种研究中得到探索。其结构特性使其成为开发具有潜在医药化学、材料科学等应用的新化学实体的宝贵支架。
- 合成方法:最近的一篇综述总结了使用邻苯二胺合成 1,4-和 1,5-苯并二氮杂卓的合成策略和应用,展示了该化合物在合成具有生物活性的部分中的作用。这项研究强调了该化合物在制药工业中对开发具有抗惊厥、抗焦虑和镇静特性的药物的重要性 (Teli et al., 2023).
作用机制
Target of Action
It is primarily used as a hole transport material in organic electronic devices . The compound’s role is to facilitate the movement of positive charges (holes) within these devices .
Mode of Action
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine interacts with its targets by facilitating the movement of positive charges. It does this by providing a pathway for the charges to move through the device . The resulting change is an increase in the efficiency of the device, as the movement of charges is a critical aspect of its function .
Biochemical Pathways
Its role in organic electronic devices suggests that it may influence electron transport pathways within these systems .
Pharmacokinetics
Its physical properties such as boiling point (5932±430 °C), density (1172±006 g/cm3), and pKa (131±050) have been predicted . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine’s action are primarily observed in the context of organic electronic devices. The compound’s ability to facilitate the movement of positive charges can lead to increased efficiency of these devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine. For instance, its stability in air has been noted , but it may react when exposed to strong oxidizing agents . Furthermore, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.
安全和危害
未来方向
生化分析
Biochemical Properties
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine plays a crucial role in biochemical reactions due to its electron-rich nature. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with electron transport proteins, enhancing their efficiency in electron transfer processes . Additionally, it can bind to specific enzymes, modulating their catalytic activity and affecting metabolic pathways.
Cellular Effects
The effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response, leading to enhanced cellular resilience . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can have different biochemical effects . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine vary with different dosages in animal models. At low doses, it has been observed to enhance certain biochemical pathways without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and cellular damage. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of key metabolites, thereby influencing overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
Within cells and tissues, N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution patterns are essential for understanding its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-Biphenyl-4-yl-N’,N’-diphenyl-benzene-1,4-diamine is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects
属性
IUPAC Name |
4-N,4-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-4-10-24(11-5-1)25-16-18-26(19-17-25)31-27-20-22-30(23-21-27)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWFGSBSRCFWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650639 | |
| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880800-19-1 | |
| Record name | N~4~-([1,1'-Biphenyl]-4-yl)-N~1~,N~1~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)



![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)




